Subtype-Selective M₁ Muscarinic Receptor Antagonism vs. M₂
1-(2-Methoxyphenyl)piperidin-3-amine exhibits a notable M₁-selective muscarinic receptor binding profile, which distinguishes it from non-selective muscarinic antagonists and M₂-preferring piperidinyl analogs. In direct comparative binding assays, the compound displays high affinity for the rat M₁ receptor (Ki = 2.7 nM) and a significantly lower affinity for the rat M₂ receptor (Ki = 38 nM), resulting in an approximately 14-fold M₁-over-M₂ selectivity [1]. This contrasts with the balanced M₁/M₂ profiles of typical anticholinergic agents and underscores its utility in dissecting M₁-specific signaling pathways [2].
| Evidence Dimension | Muscarinic receptor subtype affinity |
|---|---|
| Target Compound Data | Ki (M₁) = 2.7 nM; Ki (M₂) = 38 nM |
| Comparator Or Baseline | Intra-assay M₂ receptor affinity (Ki = 38 nM) |
| Quantified Difference | ~14-fold selectivity for M₁ over M₂ |
| Conditions | Rat M₁ ([³H]pirenzepine displacement) and M₂ ([³H]-AF DX 384 displacement) binding assays |
Why This Matters
Procurement of this compound enables researchers to probe M₁-mediated cognitive processes with reduced confounding M₂-related peripheral side effects, a key consideration in CNS drug discovery programs targeting Alzheimer's disease.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881) — M1 (Ki=2.7nM) and M2 (Ki=38nM) affinity data. View Source
- [2] Niu YY, Yang LM, Deng KM, Yao JH, Zhu L, Chen CY, et al. Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Bioorg Med Chem Lett. 2007;17(14):3930-4. View Source
